molecular formula C13H15N3O2 B5275027 N-(3,4-dimethylphenyl)-N'-(5-methyl-3-isoxazolyl)urea

N-(3,4-dimethylphenyl)-N'-(5-methyl-3-isoxazolyl)urea

Cat. No.: B5275027
M. Wt: 245.28 g/mol
InChI Key: VDTDYTVCDJVJIE-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-N’-(5-methyl-3-isoxazolyl)urea is an organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-N’-(5-methyl-3-isoxazolyl)urea typically involves the reaction of 3,4-dimethylaniline with 5-methyl-3-isoxazolecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then treated with urea to form the final product.

Industrial Production Methods

In an industrial setting, the production of N-(3,4-dimethylphenyl)-N’-(5-methyl-3-isoxazolyl)urea may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the compound. Solvent recovery and recycling are also important aspects of the industrial production process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-N’-(5-methyl-3-isoxazolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-N’-(5-methyl-3-isoxazolyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-N’-(5-methyl-3-isoxazolyl)thiourea
  • N-(3,4-dimethylphenyl)-N’-(5-methyl-3-isoxazolyl)carbamate
  • N-(3,4-dimethylphenyl)-N’-(5-methyl-3-isoxazolyl)guanidine

Uniqueness

N-(3,4-dimethylphenyl)-N’-(5-methyl-3-isoxazolyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-8-4-5-11(6-9(8)2)14-13(17)15-12-7-10(3)18-16-12/h4-7H,1-3H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTDYTVCDJVJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=NOC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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